molecular formula C7H8N2O4 B11908560 Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate CAS No. 1346697-91-3

Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate

Cat. No.: B11908560
CAS No.: 1346697-91-3
M. Wt: 184.15 g/mol
InChI Key: GQRNTTJIWBMFGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate typically involves the reaction of 6-oxo-1,6-dihydropyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at room temperature . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress or modulate receptors related to inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility as a small molecule scaffold makes it valuable in various scientific research applications .

Properties

CAS No.

1346697-91-3

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

methyl 2-[(6-oxo-1H-pyridazin-4-yl)oxy]acetate

InChI

InChI=1S/C7H8N2O4/c1-12-7(11)4-13-5-2-6(10)9-8-3-5/h2-3H,4H2,1H3,(H,9,10)

InChI Key

GQRNTTJIWBMFGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC(=O)NN=C1

Origin of Product

United States

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